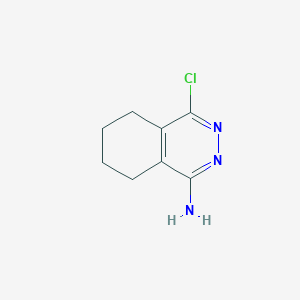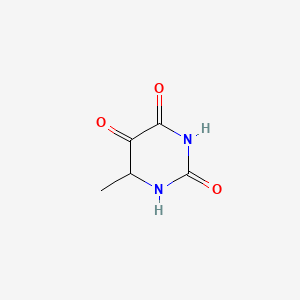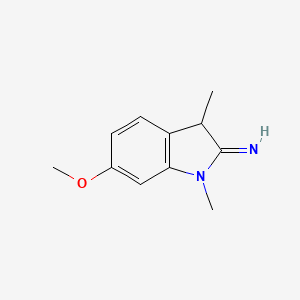
4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine is a chemical compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chloro group and an amine group in its structure makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine. This intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position. The final step involves the reduction of the nitro group to an amine group using a reducing agent such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride, hydrogen gas with a palladium catalyst, and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, alkyl halides, and amines.
Major Products Formed
The major products formed from these reactions include various substituted phthalazine derivatives, which can have different functional groups such as hydroxyl, alkyl, or amino groups. These derivatives can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-5,6,7,8-tetrahydrophthalazin-1-amine can be compared with other similar compounds, such as:
4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine: Similar structure but with a quinazoline core instead of a phthalazine core.
4-Chloro-7-nitrobenzofurazan: Contains a chloro group and a nitro group but has a benzofurazan core.
4-Benzylidene-2-hydroxy-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile: Contains a benzylidene group and a hydroxy group with an indole core.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H10ClN3 |
|---|---|
Molekulargewicht |
183.64 g/mol |
IUPAC-Name |
4-chloro-5,6,7,8-tetrahydrophthalazin-1-amine |
InChI |
InChI=1S/C8H10ClN3/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H2,(H2,10,12) |
InChI-Schlüssel |
JOSUJNVEJLRZEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=NN=C2Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13120929.png)












